molecular formula C12H16INO B180117 Acetamide, N-(2,6-diethylphenyl)-2-iodo- CAS No. 145143-46-0

Acetamide, N-(2,6-diethylphenyl)-2-iodo-

Cat. No.: B180117
CAS No.: 145143-46-0
M. Wt: 317.17 g/mol
InChI Key: UBLXSCCLLZTJIM-UHFFFAOYSA-N
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Description

Acetamide, N-(2,6-diethylphenyl)-2-iodo-, is a substituted acetamide derivative characterized by a 2,6-diethylphenyl group attached to the nitrogen atom and an iodine substituent at the 2-position of the acetamide chain. The iodine substituent introduces unique electronic and steric properties, differentiating it from common herbicides like alachlor and butachlor (chloro-substituted analogs).

Properties

CAS No.

145143-46-0

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-iodoacetamide

InChI

InChI=1S/C12H16INO/c1-3-9-6-5-7-10(4-2)12(9)14-11(15)8-13/h5-7H,3-4,8H2,1-2H3,(H,14,15)

InChI Key

UBLXSCCLLZTJIM-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CI

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CI

Synonyms

AcetaMide, N-(2,6-diethylphenyl)-2-iodo-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

  • Molecular Weight and Polarity: The iodine atom (atomic weight: 126.9) significantly increases molecular weight compared to chloro (Cl, 35.45) or methoxy (OCH₃) analogs. For instance, alachlor (C₁₄H₂₀ClNO₂) has a molecular weight of 269.77 g/mol, while the iodo analog would exceed 350 g/mol. This difference affects solubility, with iodo derivatives likely being less water-soluble due to increased hydrophobicity .
  • Melting Points and Stability :
    N-(2,6-dimethylphenyl)acetamide derivatives exhibit melting points near 470 K , but bulkier diethyl groups reduce crystallinity. The iodo substituent may further lower melting points due to steric hindrance, though its strong polarizability could enhance intermolecular interactions. Iodo compounds are generally less stable than chloro analogs under UV light due to weaker C–I bonds .

Comparative Data Table

Property N-(2,6-diethylphenyl)-2-iodo-acetamide Alachlor (Chloro Analog) Butachlor (Chloro Analog) N-(2,6-diethylphenyl)acetamide (Parent)
Molecular Formula C₁₄H₂₀INO₂ (estimated) C₁₄H₂₀ClNO₂ C₁₇H₂₆ClNO₂ C₁₂H₁₇NO₂
Molecular Weight (g/mol) ~375 269.77 311.86 207.27
Substituent Iodo (I) Chloro (Cl) + Methoxymethyl Chloro (Cl) + Butoxymethyl None
Melting Point Estimated 380–400 K 303–305 K 313–315 K 469–471 K
Application Unknown (potential herbicide) Herbicide Herbicide Intermediate/research chemical
Toxicity Likely higher lipophilicity EPA Group B2 (probable human carcinogen) Moderately toxic (LD₅₀: 1,300 mg/kg in rats) Low acute toxicity

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